Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-amino-5-ethylthiophene-3-carboxylate and related compounds involves several key steps, including esterification, cyclocondensation, and reactions with mercaptoacetic acid and chloroacrylonitrile to yield high yields of the product. Techniques such as the Gewald reaction have been used to synthesize thiophene derivatives by reacting ketones with ethyl cyanoacetate and elemental sulfur in the presence of bases like morpholine (Fang, 2011); (Tormyshev et al., 2006).
Molecular Structure Analysis
The crystal structure of ethyl 2-amino-5-ethylthiophene-3-carboxylate derivatives has been determined through X-ray diffraction methods, revealing the presence of intermolecular interactions, such as hydrogen bonding, which contribute to the stabilization of the crystal structure. These studies provide insights into the geometry and electronic structure of the molecule (Moncol’ et al., 2007).
Chemical Reactions and Properties
Ethyl 2-amino-5-ethylthiophene-3-carboxylate participates in a variety of chemical reactions, including cyclocondensation and reactions with different reagents to produce a wide range of thiophene derivatives. These reactions are often characterized by high yields and the formation of products with novel properties, such as fluorescence and potential application in organic semiconductors (Guo Pusheng, 2009).
Scientific Research Applications
Synthesis of Thieno[2,3-d]Pyrimidines : Ethyl 2-amino-5-ethylthiophene-3-carboxylate reacts with benzoylisothiocyanate to produce ureido derivatives, which are then used to synthesize 2-thio-thieno[2,3-d]pyrimidine-4-ones. These compounds show inhibitory activities against certain plant species like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages (Wang, Zheng, Liu, & Chen, 2010).
Preparation of Ethyl 3-amino-5-arylthiophene-2-carboxylates : A method for preparing ethyl 3-amino-5-arylthiophene-2-carboxylates was developed using α-chlorocinnamonitriles, yielding these compounds in high yields. This highlights the chemical versatility and synthetic utility of ethyl 2-amino-5-ethylthiophene-3-carboxylate derivatives (Shastin, Golubinskii, Lenkova, Balenkova, & Nenaidenko, 2006).
Investigation of Fluorescence Properties : The fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a derivative of ethyl 2-amino-5-ethylthiophene-3-carboxylate, have been investigated. This research could have implications in material sciences, particularly in the development of novel fluorescent materials (Guo Pusheng, 2009).
Synthesis of Novel Heterocyclic Disperse Dyes : Derivatives of ethyl 2-amino-5-ethylthiophene-3-carboxylate have been used in the synthesis of monoazo disperse dyes. These dyes show promising dyeing performance on polyester fabrics, although they exhibit poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Development of Antimicrobial Agents : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have shown significant antimicrobial properties. They were synthesized through a base protanated reaction and characterized for their antibacterial activity (Prasad, Angothu, Latha, & Nagulu, 2017).
Synthesis of Thiophene-Based Bis-Heterocyclic Monoazo Dyes : Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate was used in the synthesis of bis-heterocyclic monoazo dyes. These dyes exhibited solvatochromic behavior and were evaluated for their tautomeric structures (Karcı & Karcı, 2012).
properties
IUPAC Name |
ethyl 2-amino-5-ethylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h5H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZCEFNVWQJNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196373 | |
Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-ethylthiophene-3-carboxylate | |
CAS RN |
4507-13-5 | |
Record name | Ethyl 2-amino-5-ethylthiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4507-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004507135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4507-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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